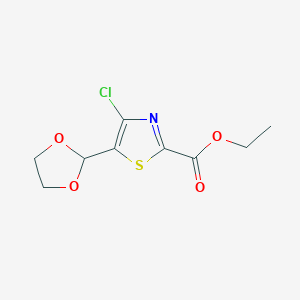
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate is an organic compound with the molecular formula C9H10ClNO4S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the ester group.
科学研究应用
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of thiazole derivatives and their interactions with various biological targets.
作用机制
The mechanism of action of ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
相似化合物的比较
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
This compound: Similar in structure but with different substituents on the thiazole ring.
4-Chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid: The carboxylic acid derivative of the compound.
4-Chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxamide: The carboxamide derivative of the compound.
These similar compounds share the thiazole core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
属性
分子式 |
C9H10ClNO4S |
|---|---|
分子量 |
263.70 g/mol |
IUPAC 名称 |
ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-13-8(12)7-11-6(10)5(16-7)9-14-3-4-15-9/h9H,2-4H2,1H3 |
InChI 键 |
AYMZKDDRMQFJAY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=C(S1)C2OCCO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
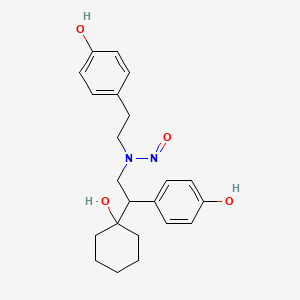
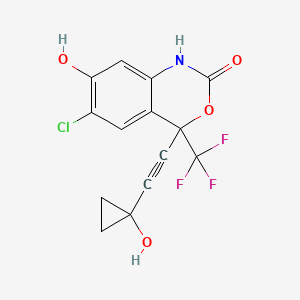
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
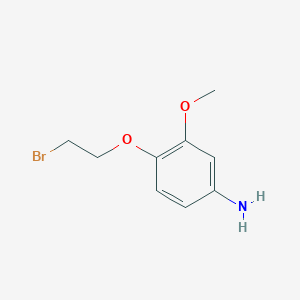

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
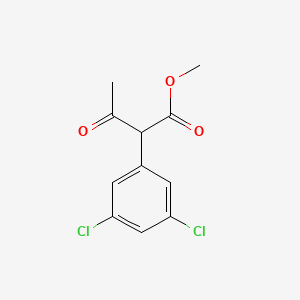
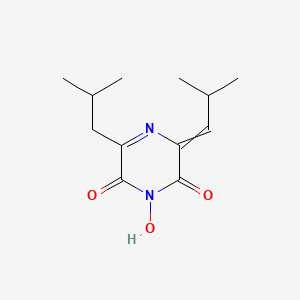
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)

![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
